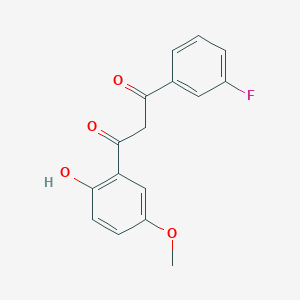
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been found to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi. Additionally, it has been studied for its potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. However, one of the limitations is that it may exhibit low solubility in certain solvents, which may make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione. One potential direction is to further investigate its mechanism of action and the signaling pathways that it may affect. Another direction is to explore its potential applications in the treatment of various diseases, particularly Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, future studies may focus on developing new synthesis methods for this compound that may improve its yield and purity.
Synthesemethoden
The synthesis of 1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-fluoroacetophenone with 2-hydroxy-5-methoxybenzaldehyde in the presence of a base such as potassium hydroxide. This reaction leads to the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-21-12-5-6-14(18)13(8-12)16(20)9-15(19)10-3-2-4-11(17)7-10/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCKYJQOYSMAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


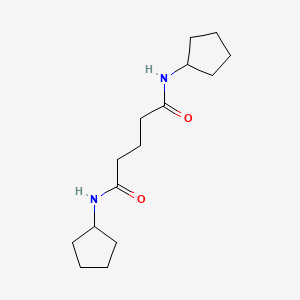

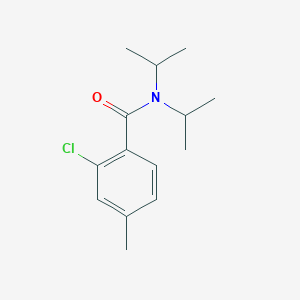
![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)

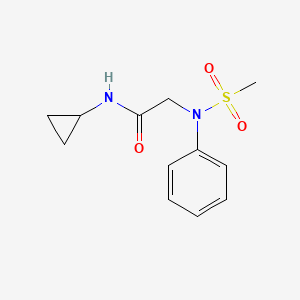
![1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B5829416.png)
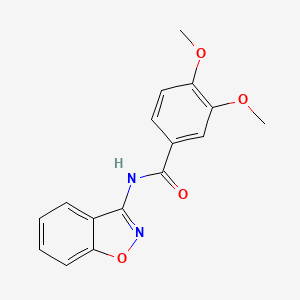
![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)
